![molecular formula C16H16N6OS B292620 N-allyl-N'-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)thiourea](/img/structure/B292620.png)
N-allyl-N'-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-N'-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-allyl-N'-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)thiourea is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
N-allyl-N'-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)thiourea has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. It has also been shown to inhibit the activity of enzymes such as tyrosinase and urease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-allyl-N'-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)thiourea in lab experiments is its potential as a multifunctional compound with various applications. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several future directions for the study of N-allyl-N'-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)thiourea. One direction is to investigate its potential as an inhibitor of other enzymes and proteins involved in cellular processes. Another direction is to explore its potential as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to elucidate its mechanism of action and optimize its use in lab experiments.
Synthesemethoden
The synthesis method of N-allyl-N'-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)thiourea involves the reaction between 6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidine-5-thiocarboxamide and allyl isothiocyanate in the presence of a base. The resulting compound is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-allyl-N'-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)thiourea has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anticancer, antifungal, and antimicrobial properties. It has also been investigated for its potential as an inhibitor of enzymes such as tyrosinase and urease.
Eigenschaften
Molekularformel |
C16H16N6OS |
---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
1-(6-methyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C16H16N6OS/c1-3-9-17-16(24)20-21-11(2)19-14-13(15(21)23)10-18-22(14)12-7-5-4-6-8-12/h3-8,10H,1,9H2,2H3,(H2,17,20,24) |
InChI-Schlüssel |
XJCSKIFCRQCSMR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1NC(=S)NCC=C |
Kanonische SMILES |
CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1NC(=S)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.